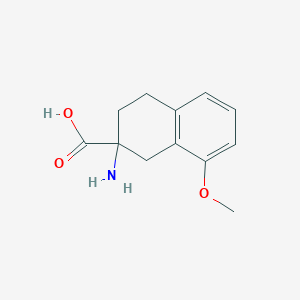

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Beschreibung

Historical Context and Discovery

The development of this compound emerged from extensive research into the 2-aminotetralin system, which began gaining prominence in medicinal chemistry during the latter half of the twentieth century. The foundational work establishing the synthetic importance of aminotetralin derivatives can be traced to investigations into dopamine receptor agonists and related neurotransmitter systems. Research conducted at the University of Groningen provided significant contributions to understanding the structural requirements for biological activity within this class of compounds, particularly focusing on the positioning of methoxy substituents and their influence on receptor binding affinity.

Early synthetic approaches to aminotetralin derivatives involved multi-step procedures starting from readily available tetralone precursors. The specific development of 8-methoxy-substituted variants arose from systematic structure-activity relationship studies that demonstrated the importance of substituent positioning on the aromatic ring. These investigations revealed that methoxy group placement significantly influenced both chemical stability and biological properties, leading to focused synthetic efforts targeting the 8-position substitution pattern.

The compound's discovery timeline reflects broader trends in pharmaceutical chemistry, where researchers systematically explored structural modifications of biologically active scaffolds. The 2-aminotetralin framework gained particular attention due to its conformational similarities to naturally occurring neurotransmitters while offering synthetic accessibility and structural rigidity that facilitated detailed pharmacological studies. Development of efficient synthetic routes to access this specific compound involved innovations in asymmetric synthesis and catalytic reduction techniques that enabled practical preparation of enantiomerically pure materials.

Industrial interest in this compound class intensified with the recognition of their potential as pharmaceutical intermediates. Patent literature from the early 2000s documents various synthetic methodologies for preparing aminotetralin derivatives, including specific procedures for introducing the 8-methoxy substitution pattern. These developments coincided with advances in analytical techniques that enabled precise characterization of complex molecules and facilitated quality control in pharmaceutical manufacturing processes.

Nomenclature and Classification

Eigenschaften

IUPAC Name |

2-amino-8-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-10-4-2-3-8-5-6-12(13,11(14)15)7-9(8)10/h2-4H,5-7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWOJKDTFULIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501383 | |

| Record name | 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67544-71-2 | |

| Record name | 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis from Spiro[imidazolidine-4,2’(1’H)-naphthalene]-2,5-dione

One documented method starts with the spiro-imidazolidine-naphthalene dione intermediate, which undergoes hydrolysis and ring transformations to yield the target compound. The reaction conditions include:

- Use of barium dihydroxide in water as a base at elevated temperature (~125°C) for 24 hours.

- This method achieves a reported yield of approximately 85% .

- The reaction facilitates ring opening and rearrangement to form the tetrahydro-naphthalene core with the amino and carboxylic acid groups properly positioned.

Catalytic Hydrogenation and Methoxylation

Another common synthetic strategy involves:

- Hydrogenation of naphthalene derivatives using palladium on carbon (Pd/C) catalyst under hydrogen gas to saturate the aromatic ring and generate the tetrahydro structure.

- Introduction of the methoxy group at the 8-position through nucleophilic substitution or methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Protection of the carboxylic acid group during reaction steps using protective groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions.

- Final deprotection and purification by column chromatography.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Ring hydrogenation | Pd/C catalyst, H2 gas, 20-120°C | Saturate naphthalene ring |

| Methoxylation | Methyl iodide or dimethyl sulfate, base | Introduce methoxy group at C8 |

| Protection of acid group | Boc or Fmoc reagents | Prevent side reactions |

| Purification | Silica gel chromatography | Isolate pure product |

Enantioselective Synthesis and Salt Formation

For chiral or enantiopure forms, methods include:

- Formation of compound salts using salt-forming agents such as ethyl ether-HCl or ethyl acetate-HCl.

- Catalytic hydrogenation with Pd/C or Pd(OH)2/C to selectively reduce bonds and form the desired stereochemistry.

- Reaction temperatures typically range from 20°C to 200°C, optimally 50°C to 120°C.

- Solvents used include tetrahydrofuran, ethanol, methanol, and ethers.

Analytical and Purification Techniques

- Column chromatography on silica gel with ethyl acetate/hexane gradients is standard for purification.

- NMR spectroscopy (1H and 13C) confirms the tetrahydro-naphthalene framework and verifies the presence of methoxy and amino groups.

- Mass spectrometry (HRMS) validates the molecular weight and fragmentation patterns.

- FT-IR spectroscopy confirms functional groups such as carboxylic acid (broad O-H stretch) and methoxy (C-O stretch).

Data Summary Tables

Table 1: Key Synthetic Parameters and Yields

Table 2: Common Synthetic Challenges and Mitigation Strategies

| Challenge | Cause | Mitigation Strategy |

|---|---|---|

| Low yield | Impurities in starting materials | Purify precursors by GC-MS before use |

| Catalyst deactivation | Sulfur or other impurities | Pre-treat catalyst with EDTA |

| Racemization during synthesis | α-Carbon stereocenter instability | Use chiral auxiliaries, low temperature (-20°C) |

| Side reactions on acid group | Unprotected carboxylic acid | Use Boc or Fmoc protection groups |

Research Findings and Notes

- The barium dihydroxide hydrolysis method is well-documented and provides a high yield with relatively straightforward conditions.

- Catalytic hydrogenation is widely used to reduce aromatic rings to tetrahydro derivatives, with Pd/C catalysts being preferred for their efficiency and selectivity.

- Methoxylation methods require careful control to avoid demethylation or side reactions; anhydrous conditions and mild bases are recommended.

- Enantioselective synthesis remains challenging due to potential racemization; chiral auxiliaries and enzymatic resolution are promising techniques.

- Purity and stereochemistry are critical for biological activity and further applications, necessitating rigorous analytical validation.

Analyse Chemischer Reaktionen

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydronaphthalene: Lacks the amino and methoxy groups, resulting in different chemical and biological properties.

2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid: Similar structure but without the methoxy group, leading to variations in reactivity and applications.

8-Chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid:

These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS Number: 67544-71-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a naphthalene ring system substituted with an amino group and a methoxy group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that 2-amino derivatives, including the target compound, exhibit significant anticancer properties. The following table summarizes findings from various studies:

These studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.

Antimicrobial Activity

The antimicrobial potential of 2-amino compounds has been explored in several studies:

These findings indicate that the compound possesses both antibacterial and antiparasitic activities, making it a candidate for further development in treating infections.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2.

- Enzyme Inhibition : It inhibits crucial enzymes in pathogens, such as dihydroorotate dehydrogenase in malaria parasites, which is vital for pyrimidine biosynthesis.

- Membrane Disruption : The compound can disrupt bacterial cell membranes leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines, notably MDA-MB-231 and A549.

- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus showed that the compound significantly reduced bacterial growth at low concentrations, indicating strong antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid?

Methodological Answer: The synthesis of this compound can be approached via reductive amination or cyclization strategies. For example, Lloyd McMahon’s work on structurally similar tetrahydro-naphthalene derivatives (e.g., 2-Amino-5-hydroxy analogs) highlights the use of catalytic hydrogenation to reduce naphthalene rings and introduce amino groups . Key steps include:

- Ring hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas to saturate the naphthalene ring.

- Methoxy group introduction : Nucleophilic substitution or methoxylation using methyl iodide or dimethyl sulfate under basic conditions.

- Carboxylic acid protection : Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation by LC-MS are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR are essential for confirming the tetrahydro-naphthalene backbone and substituents (e.g., methoxy group at C8). The coupling patterns of aromatic protons and methoxy singlet (~δ 3.8 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 221.1052) and fragmentation patterns .

- FT-IR : Confirms carboxylic acid (O-H stretch ~2500-3300 cm) and methoxy (C-O stretch ~1250 cm) groups .

Advanced Research Questions

Q. How can racemization be minimized during enantioselective synthesis of this compound?

Methodological Answer: Racemization often occurs at the α-carbon of the carboxylic acid. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce stereochemical control during ring closure .

- Low-temperature reactions : Conduct alkylation or amidation steps below -20°C to reduce kinetic resolution .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of esters or amides .

Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can contradictions in NOESY data for stereochemical assignment be resolved?

Methodological Answer: Conflicting NOESY cross-peaks may arise from conformational flexibility. To resolve this:

- Variable-temperature NMR : Perform experiments at low temperatures (-40°C) to "freeze" conformers and simplify spectra.

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) for absolute configuration determination .

- Computational modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict stable conformers and NOE correlations .

Q. What computational methods predict the reactivity of the methoxy and carboxylic acid groups?

Methodological Answer:

- Electrostatic potential maps : Generated via DFT to identify nucleophilic/electrophilic sites. The methoxy group’s electron-donating nature increases ring electron density, while the carboxylic acid acts as a hydrogen-bond donor .

- Frontier molecular orbital (FMO) analysis : Predicts sites for electrophilic attack (HOMO localization on the methoxy-substituted ring) .

- Molecular dynamics (MD) simulations : Assess solvent interactions (e.g., water vs. DMSO) to optimize reaction conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield variations often stem from:

- Purity of starting materials : Impurities in methoxy precursors (e.g., 8-methoxy-1-tetralone) reduce efficiency. Validate via GC-MS before use .

- Catalyst deactivation : Pd/C catalysts may lose activity due to sulfur impurities; pre-treatment with EDTA mitigates this .

- Reaction monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction times .

Q. How to reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigate via:

- Standardized assays : Use enzyme inhibition protocols (e.g., IC determination with triplicate measurements) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-methylated analogs) that may skew results .

- Molecular docking : Compare binding modes (AutoDock Vina) to explain activity differences between enantiomers .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.